Amikacin B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

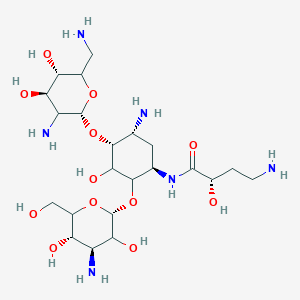

2D Structure

Properties

IUPAC Name |

(2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-21-12(27)15(33)14(32)9(4-24)37-21)17(35)19(7)40-22-16(34)11(26)13(31)10(5-29)38-22/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7-,8+,9?,10?,11+,12?,13-,14-,15-,16?,17?,18-,19?,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISFONZWEZUXDI-OUGKPOERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](C(C([C@@H]1NC(=O)[C@H](CCN)O)O[C@@H]2C([C@H]([C@@H](C(O2)CO)O)N)O)O)O[C@@H]3C([C@H]([C@@H](C(O3)CN)O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H44N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50746981 | |

| Record name | (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

584.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

48237-20-3 | |

| Record name | (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50746981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Amikacin's Siege on the Bacterial Ribosome: A Deep Dive into its Mechanism of Action on the 30S Subunit

Abstract

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical tool in the clinical management of severe Gram-negative bacterial infections, particularly those caused by multidrug-resistant strains.[1][2] Its bactericidal efficacy is primarily attributed to its high-affinity binding to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.[3][4][5] This in-depth technical guide provides a comprehensive analysis of the molecular mechanisms underpinning amikacin's interaction with the 30S subunit. We will explore the specific binding sites, the cascade of events leading to the disruption of protein synthesis, and the experimental methodologies employed to elucidate these intricate processes. Furthermore, this guide will delve into the prevalent mechanisms of amikacin resistance and discuss the implications of this mechanistic understanding for the development of next-generation antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and authoritative understanding of amikacin's mode of action.

Introduction

The relentless rise of antibiotic resistance poses a formidable threat to global public health, necessitating a profound understanding of the mechanisms of action of existing antibiotics to guide the development of novel therapeutics. Amikacin, derived from kanamycin A, was synthesized to be refractory to many of the enzymes that inactivate other aminoglycosides, securing its place as a vital therapeutic option.[6][7]

The bacterial ribosome, a complex ribonucleoprotein machine responsible for translating messenger RNA (mRNA) into protein, is a prime target for a multitude of antibiotics.[8] The ribosome is composed of two subunits, the 30S and 50S subunits. The 30S subunit plays a pivotal role in the initiation of protein synthesis and ensures the fidelity of codon-anticodon interactions. By targeting this subunit, amikacin effectively sabotages the very core of bacterial viability.

Part 1: The Molecular Battlefield - Amikacin's Interaction with the 30S Ribosomal Subunit

The primary target of amikacin is the 30S ribosomal subunit, where it binds with high affinity to the decoding A-site on the 16S rRNA.[6][9] This binding event is the linchpin of its antibacterial activity.

High-Affinity Binding Site: The decoding A-site is a highly conserved region of the 16S rRNA, crucial for the selection of the correct aminoacyl-tRNA (aa-tRNA) corresponding to the mRNA codon. Amikacin and other 2-deoxystreptamine (2-DOS) aminoglycosides specifically target helix 44 (h44) of the 16S rRNA within this site.[9][10]

Key Molecular Interactions: The stability of the amikacin-ribosome complex is a result of a network of hydrogen bonds and electrostatic interactions. The various hydroxyl and amino groups of the amikacin molecule form specific contacts with the phosphate backbone and the bases of the 16S rRNA. Notably, the 4-amino-2-hydroxy butyrate (AHB) moiety, a unique feature of amikacin, engages in additional interactions with rRNA nucleotides, which are not observed with older aminoglycosides.[11]

Conformational Changes and Functional Consequences: The binding of amikacin to the A-site induces a significant conformational change, forcing two universally conserved adenine residues (A1492 and A1493) to flip out from helix 44.[9] This conformational state mimics the state of the ribosome when a correct (cognate) tRNA is bound, effectively locking the A-site in a "closed" or "on" conformation.[6] This premature and stabilized flipping of the bases disrupts the delicate balance required for accurate proofreading of the incoming aa-tRNA.

References

- 1. nbinno.com [nbinno.com]

- 2. agscientific.com [agscientific.com]

- 3. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ITC Studies of Ribosome/Antibiotics Interactions | Springer Nature Experiments [experiments.springernature.com]

- 9. Molecular basis of the pleiotropic effects by the antibiotic amikacin on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Structure and Functional Groups of Amikacin

Abstract

Amikacin, a potent semi-synthetic aminoglycoside antibiotic, represents a cornerstone in the management of severe, multidrug-resistant Gram-negative bacterial infections. Its efficacy and resilience against enzymatic inactivation, a common bacterial resistance mechanism, are directly attributable to its unique molecular architecture. This guide provides a detailed exploration of the Amikacin structure, dissecting its constituent rings and, most critically, its array of functional groups. We will analyze how the strategic placement of amino, hydroxyl, and a distinctive amide-linked side chain contributes to its physicochemical properties, mechanism of action, and broad antibacterial spectrum. This analysis is intended for researchers, medicinal chemists, and drug development professionals seeking a fundamental understanding of this essential therapeutic agent.

The Architectural Blueprint of Amikacin

Amikacin is not a naturally occurring antibiotic; it is a semi-synthetic derivative of Kanamycin A, a natural aminoglycoside.[1][2] This strategic modification was a landmark in overcoming the growing threat of bacterial resistance. The core structure of Amikacin is a pseudo-trisaccharide, consisting of three primary components linked by glycosidic bonds:

-

A Central Scaffolding: At the heart of the molecule is a 2-deoxystreptamine (DOS) ring, a cyclitol (a carbocyclic polyol) that serves as the central anchor.

-

Two Glycosidic Appendages: Attached to this central ring are two amino-sugar moieties:

-

6-amino-6-deoxy-α-D-glucopyranose, linked to the C4 position of the DOS ring.

-

3-amino-3-deoxy-α-D-glucopyranose, linked to the C6 position of the DOS ring.

-

The defining feature of Amikacin, which distinguishes it from its parent compound Kanamycin A, is the acylation of the N-1 amino group on the 2-deoxystreptamine ring.[1] This position is modified with an L-(-)-4-amino-2-hydroxybutyryl (L-AHBA) side chain. This specific chemical addition is not merely an alteration but a critical enhancement that sterically shields the molecule from many of the aminoglycoside-modifying enzymes (AMEs) that inactivate other members of this antibiotic class.[3]

Caption: Logical relationship of Amikacin's core components.

A Detailed Inventory of Functional Groups

The biological activity and physicochemical properties of Amikacin are a direct consequence of its diverse functional groups. At physiological pH, the multiple amino groups are protonated, rendering the molecule polycationic—a feature essential for its mechanism of action.

| Functional Group | Chemical Formula | Location on Molecule | Key Significance |

| Primary Amino | -NH₂ | On both amino-sugar rings, the DOS ring, and the L-AHBA side chain. | Confers a strong positive charge at physiological pH, crucial for electrostatic interaction with the negatively charged bacterial 30S ribosomal subunit.[2][4] |

| Hydroxyl | -OH | Multiple secondary and primary hydroxyls on all three rings and the L-AHBA side chain. | Renders the molecule highly water-soluble. These eight hydroxyl groups also serve as potential sites for chemical conjugation.[5] |

| Amide | -C(=O)NH- | Links the L-AHBA side chain to the N-1 position of the 2-deoxystreptamine ring. | This is the key semi-synthetic modification. The side chain sterically hinders bacterial enzymes that would otherwise inactivate the antibiotic.[1] |

| Glycosidic Linkage | C-O-C | Connects the two amino-sugar rings to the central 2-deoxystreptamine scaffold. | These ether linkages are fundamental to the overall three-dimensional structure and stability of the pseudo-trisaccharide. |

| Aminomethyl | -CH₂NH₂ | C6' position of the 6-amino-6-deoxy-α-D-glucopyranose ring. | A primary amine attached to a methylene bridge, contributing to the molecule's overall basicity and positive charge. |

| Hydroxymethyl | -CH₂OH | C6'' position of the 3-amino-3-deoxy-α-D-glucopyranose ring. | A primary alcohol group contributing to hydrophilicity. |

Causality in Synthesis: A Conceptual Workflow

The synthesis of Amikacin from Kanamycin A is a testament to strategic medicinal chemistry, designed to achieve highly selective acylation. The primary challenge resides in modifying only the N-1 amino group while leaving the other three highly reactive amino groups untouched.[6] Direct acylation would result in a mixture of isomers with diminished microbiological activity.

Experimental Protocol: Conceptual Steps for Semi-Synthesis

-

Selective Protection of Amino Groups:

-

Objective: To prevent the acylation of the more reactive amino groups, particularly at the 6' and 3 positions of Kanamycin A.

-

Methodology: The process often involves the formation of a metal complex. Kanamycin A is reacted with a salt of a bivalent metal cation (e.g., zinc, copper, nickel) in an aqueous solution.[6] This complex selectively shields the amino groups at the 3 and 6' positions, leaving the N-1 amino group on the deoxystreptamine ring available for reaction. This choice is critical as it leverages the differential reactivity and coordination chemistry of the amino groups.

-

-

Regioselective Acylation:

-

Objective: To attach the L-AHBA side chain exclusively to the N-1 position.

-

Methodology: The metal-Kanamycin A complex is reacted in situ with a reactive derivative of L-(-)-4-amino-2-hydroxybutyric acid.[6] The amino group on the L-AHBA moiety must itself be protected (e.g., with a benzyloxycarbonyl group), and the carboxylic acid must be activated to facilitate the amide bond formation. The reaction is highly selective due to the steric and electronic environment created by the metal complex.

-

-

Deprotection and Complex Destruction:

-

Objective: To remove the protecting group from the L-AHBA side chain and liberate the final Amikacin molecule.

-

Methodology: The metal cation is removed, often by adjusting the pH or using a chelating agent, which destroys the complex. Subsequently, the protecting group on the newly attached side chain is removed, typically through catalytic hydrogenation or another standard deprotection method.

-

-

Purification:

-

Objective: To isolate pure Amikacin from unreacted starting materials, reagents, and potential side products.

-

Methodology: The crude product is purified using techniques such as ion-exchange chromatography, which separates molecules based on their charge. The purified Amikacin is often converted to its sulfate salt for improved stability and formulation.[6]

-

Caption: Conceptual workflow for the semi-synthesis of Amikacin.

Conclusion

The molecular structure of Amikacin is a masterful example of rational drug design. By understanding the foundational structure of Kanamycin A and the mechanisms of bacterial resistance, chemists were able to introduce a single, strategic modification—the L-AHBA side chain—that profoundly enhanced its clinical utility. The interplay of its polycationic amino groups, water-solubilizing hydroxyls, and the enzyme-resistant amide linkage defines its potent, broad-spectrum antibacterial activity. This guide has provided a foundational overview of these structural features, offering a molecular basis for the continued importance of Amikacin in modern medicine.

References

- 1. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amikacin Sulfate | ibresco [ibresco.com]

- 3. What is Amikacin?_Chemicalbook [chemicalbook.com]

- 4. amikacin | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 5. researchgate.net [researchgate.net]

- 6. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

Discovery and synthesis of Amikacin from Kanamycin A

An In-Depth Technical Guide to the Discovery and Semisynthesis of Amikacin from Kanamycin A

Authored by Gemini, Senior Application Scientist

Abstract

The emergence of bacterial resistance to first-generation aminoglycoside antibiotics, such as kanamycin A, presented a formidable challenge in clinical practice. This guide provides a detailed technical account of the rational drug design and chemical synthesis that led to the development of amikacin, a potent semisynthetic aminoglycoside. We will explore the biochemical basis of kanamycin resistance, the strategic chemical modifications designed to overcome these mechanisms, and a step-by-step protocol for the synthesis of amikacin from kanamycin A. This document is intended for researchers, chemists, and drug development professionals engaged in the field of antibacterial agent development.

The Clinical Impetus: Overcoming Kanamycin A Resistance

Kanamycin A, a natural product of Streptomyces kanamyceticus, was a cornerstone in treating serious Gram-negative bacterial infections. However, its efficacy was progressively undermined by the spread of resistance plasmids (R-factors) among pathogenic bacteria.[1] Elucidation of the resistance mechanisms was a critical scientific breakthrough that paved the way for the development of next-generation aminoglycosides.[1][2]

Bacteria evolved specific enzymes that chemically modify and inactivate kanamycin A, rendering it unable to bind to its target, the 16S rRNA within the bacterial 30S ribosomal subunit.[3][4] The primary enzymatic modifications include:

-

N-Acetylation: Catalyzed by Aminoglycoside Acetyltransferases (AACs), which acetylate key amino groups (e.g., at the 6'- and 3-positions).[5][6]

-

O-Phosphorylation: Catalyzed by Aminoglycoside Phosphotransferases (APHs), which add a phosphate group to hydroxyl functions, most notably at the 3'-position.[7][8]

-

O-Nucleotidylation: Catalyzed by Aminoglycoside Nucleotidyltransferases (ANTs), which adenylate hydroxyl groups (e.g., at the 4'-position).[9][10]

The prevalence of these inactivating enzymes necessitated the design of a new molecule that could evade this enzymatic arsenal while retaining potent antibacterial activity.

Figure 1: Common sites on Kanamycin A targeted by bacterial inactivating enzymes.

Rational Design and Discovery of Amikacin

The research group led by Hamao Umezawa systematically studied the structure-activity relationships of kanamycin derivatives. Their work revealed that acylation of the 1-amino group on the central 2-deoxystreptamine ring with an L-(-)-γ-amino-α-hydroxybutyryl (L-HABA) side chain could sterically hinder the approach of inactivating enzymes.[1][11] This specific modification was found to be critical; the α-hydroxyl and the terminal amino groups of the L-HABA side chain were both essential for maintaining high antimicrobial activity.[1]

The resulting semisynthetic molecule, named amikacin, was patented in 1971 and introduced for commercial use in 1976.[12] It is synthesized by acylating the C-1 amino group of the deoxystreptamine moiety of kanamycin A.[5][13] This strategic modification effectively protects amikacin from most aminoglycoside-modifying enzymes, with the notable exception of some aminoglycoside 6′-N-acetyltransferases [AAC(6')-I].[5][14] Consequently, amikacin exhibits a broader spectrum of activity than its parent compound, showing efficacy against many kanamycin-resistant and even gentamicin-resistant Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[13][15][16]

Figure 2: Structural modification from Kanamycin A to Amikacin.

Chemical Synthesis of Amikacin from Kanamycin A

The synthesis of amikacin is a multi-step process that hinges on the challenge of regioselective acylation. Kanamycin A possesses multiple amino groups with similar reactivity, making it necessary to protect certain groups to ensure the L-HABA chain is attached exclusively at the desired N-1 position.[17][18]

Synthesis Workflow Overview

The classical synthetic route involves three main stages:

-

Selective Protection: The more reactive amino groups at the 6'- and 3-positions are protected.

-

Regioselective Acylation: The unprotected N-1 amino group is acylated with a suitably activated and protected L-HABA derivative.

-

Deprotection: All protecting groups are removed to yield the final amikacin product, which is then purified.

Figure 3: General workflow for the semisynthesis of Amikacin.

Detailed Experimental Protocol

This protocol is a synthesized representation based on established methodologies described in the scientific literature and patents.[19][20][21]

Materials: Kanamycin A sulfate, Benzyloxycarbonyl chloride (Cbz-Cl), L-(-)-4-amino-2-hydroxybutyric acid (L-HABA), Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS), Palladium on carbon (Pd/C), and standard laboratory solvents and reagents.

Step 1: Synthesis of 3,6'-di-N-benzyloxycarbonyl Kanamycin A (Protected Intermediate)

-

Rationale: The amino groups at the 6' and 3 positions are more sterically accessible and nucleophilic than the N-1 group. Using a bulky protecting group like benzyloxycarbonyl (Cbz) under controlled conditions allows for their selective protection.[19][21]

-

Dissolve Kanamycin A sulfate in a basic aqueous solution (e.g., sodium carbonate solution) to free the amino groups.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a stoichiometric amount (approximately 2.2 equivalents) of Benzyloxycarbonyl chloride (Cbz-Cl) dissolved in an organic solvent (e.g., dioxane) dropwise while vigorously stirring. Maintain the pH between 8.5 and 9.5.

-

Allow the reaction to proceed for several hours at low temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the mixture to precipitate the product.

-

Collect the precipitate by filtration, wash with water and an organic solvent (e.g., ether) to remove impurities, and dry under vacuum. This yields 3,6'-di-N-Cbz-Kanamycin A.

Step 2: Acylation of the N-1 Amino Group

-

Rationale: The L-HABA molecule must first be activated to facilitate amide bond formation. Its own amino group must also be protected (e.g., with Cbz) to prevent self-polymerization. Activation is commonly achieved by forming an N-hydroxysuccinimide (NHS) ester.[20]

-

Prepare the activated acylating agent: N-Cbz-L-HABA-NHS ester. This is done by reacting N-Cbz-L-HABA with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like Dicyclohexylcarbodiimide (DCC) in a solvent like tetrahydrofuran (THF).

-

Dissolve the 3,6'-di-N-Cbz-Kanamycin A from Step 1 in a suitable solvent system (e.g., aqueous THF or DMF).

-

Add the N-Cbz-L-HABA-NHS ester to the solution. The reaction pH is critical and should be maintained between 7.0 and 8.0 for optimal N-1 selectivity.[20][22]

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or HPLC.

-

Once the reaction is complete, the fully protected amikacin derivative is isolated, often through extraction and precipitation.

Step 3: Global Deprotection

-

Rationale: The Cbz groups are efficiently and cleanly removed by catalytic hydrogenation. This method cleaves the benzyl-oxygen bond, releasing the free amines and generating toluene and CO2 as byproducts.

-

Dissolve the fully protected product from Step 2 in a solvent mixture, such as acetic acid in aqueous methanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically 40-50 psi) in a Parr hydrogenator.

-

Shake the reaction vessel for 12-24 hours at room temperature.

-

Filter the mixture through Celite to remove the Pd/C catalyst.

-

Evaporate the solvent under reduced pressure to yield crude amikacin.

Step 4: Purification and Salt Formation

-

Rationale: The crude product contains unreacted starting material and potential side products. Ion-exchange chromatography is highly effective for purifying poly-cationic molecules like aminoglycosides.

-

Dissolve the crude amikacin in water and apply it to a column of a weakly acidic cation-exchange resin (e.g., Amberlite CG-50, NH₄⁺ form).

-

Elute the column with a gradient of aqueous ammonia.[20][23] Fractions are collected and analyzed by TLC or HPLC.

-

Combine the pure amikacin-containing fractions and remove the ammonia by evaporation.

-

Dissolve the purified amikacin base in water and carefully acidify with dilute sulfuric acid to a pH of ~2.5.

-

Precipitate the amikacin disulfate salt by adding methanol or another anti-solvent.

-

Collect the white crystalline solid by filtration, wash with methanol, and dry to yield pure amikacin sulfate.

Comparative Efficacy and Mechanism of Action

The success of the synthetic strategy is validated by amikacin's superior performance against resistant bacteria compared to kanamycin A.

Antibacterial Spectrum

Amikacin retains or exceeds the activity of kanamycin A against susceptible organisms and, most importantly, demonstrates potent activity against strains resistant to other aminoglycosides.[1][24]

| Bacterial Species | Kanamycin A (MIC, µg/mL) | Amikacin (MIC, µg/mL) | Common Resistance Mechanism |

| E. coli (Susceptible) | 1-4 | 0.5-2 | - |

| E. coli (Kanamycin-Resistant) | >128 | 2-8 | APH(3'), AAC(3) |

| Klebsiella pneumoniae | 2-8 | 1-4 | - |

| Pseudomonas aeruginosa | >256 | 4-16 | Intrinsic, APH, AAC |

| Staphylococcus aureus (MSSA) | 0.5-2 | 0.5-2 | - |

| Enterococcus faecalis | >1024 | 64-256 | Intrinsic, APH |

Table 1: Representative Minimum Inhibitory Concentrations (MICs) comparing Kanamycin A and Amikacin against various bacterial strains. Data compiled from multiple sources.[14][16][24]

Mechanism of Action

Like all aminoglycosides, amikacin is bactericidal. Its primary mechanism of action involves irreversible binding to the 16S rRNA of the 30S ribosomal subunit in bacteria.[12][15][25] This binding interferes with protein synthesis in several ways:

-

It blocks the formation of the initiation complex.

-

It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids and the production of nonfunctional or toxic proteins.[15]

-

It disrupts polysomes, breaking them down into nonfunctional monosomes.

The L-HABA side chain, while crucial for evading inactivating enzymes, does not interfere with the binding to the ribosomal target, ensuring the drug's potent antimicrobial effect.[1]

Conclusion

The development of amikacin from kanamycin A is a landmark example of rational, semisynthetic drug design. By understanding the biochemical mechanisms of bacterial resistance, researchers were able to execute a precise chemical modification that restored and expanded the utility of the aminoglycoside class. The synthesis, while requiring careful control of regioselectivity through protection/deprotection strategies, provides a robust pathway to a clinically essential antibiotic. This guide has outlined the scientific rationale and the core technical steps in this process, offering valuable insights for professionals dedicated to overcoming the ongoing challenge of antimicrobial resistance.

References

- 1. Discovery, chemistry, and activity of amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Semisynthetic aminoglycoside antibiotics: Development and enzymatic modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Overcoming Aminoglycoside Enzymatic Resistance: Design of Novel Antibiotics and Inhibitors | MDPI [mdpi.com]

- 5. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selective modification of the 3''-amino group of kanamycin prevents significant loss of activity in resistant bacterial strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Inactivation of kanamycin A by phosphorylation in pathogenic Nocardia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Theoretical Studies on Mechanism of Inactivation of Kanamycin A by 4′-O-Nucleotidyltransferase [frontiersin.org]

- 10. Enzymatic and nucleotide sequence studies of a kanamycin-inactivating enzyme encoded by a plasmid from thermophilic bacilli in comparison with that encoded by plasmid pUB110 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery, chemistry, and activity of amikacin. | Semantic Scholar [semanticscholar.org]

- 12. Amikacin - Wikipedia [en.wikipedia.org]

- 13. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Amikacin, an aminoglycoside with marked activity against antibiotic-resistant clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Antimicrobial spectrum, pharmacology, adverse effects, and therapeutic use of amikacin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aminoglycosides: From Antibiotics to Building Blocks for the Synthesis and Development of Gene Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. US4902790A - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 20. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 21. US5763587A - Process for the synthesis of amikacin - Google Patents [patents.google.com]

- 22. DD283564A5 - PROCESS FOR THE SYNTHESIS OF AMIKACIN - Google Patents [patents.google.com]

- 23. EP0218292A1 - Novel process for the synthesis of amikacin - Google Patents [patents.google.com]

- 24. [Comparison of the antibacterial activity of amikacin (BB-K8) with other aminoglycosides against pathogens recently isolated from clinical materials (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

A Comprehensive Technical Guide to the Physicochemical Properties of Amikacin Sulfate for Formulation Development

Introduction: Navigating the Formulation Landscape of a Potent Aminoglycoside

Amikacin sulfate, a semi-synthetic derivative of kanamycin, remains a cornerstone in the treatment of serious Gram-negative bacterial infections. Its broad spectrum of activity, particularly against strains resistant to other aminoglycosides, underscores its clinical importance. However, harnessing its full therapeutic potential necessitates a deep and nuanced understanding of its physicochemical properties. This guide provides drug development professionals, researchers, and scientists with a comprehensive technical overview of amikacin sulfate, moving beyond a simple recitation of data to offer insights into the practical implications of these properties for formulation design, stability, and analytical control. The narrative that follows is structured to elucidate the causal relationships between amikacin sulfate's molecular characteristics and its behavior in various formulation matrices, thereby empowering informed and scientifically sound development strategies.

I. Core Molecular and Physical Attributes: The Foundation of Formulation

A thorough grasp of the fundamental physicochemical properties of an active pharmaceutical ingredient (API) is the bedrock upon which successful formulation development is built. For amikacin sulfate, these attributes dictate its solubility, stability, and interactions with excipients, directly influencing the choice of dosage form and manufacturing process.

Chemical Identity and Structure

Amikacin is a complex aminoglycoside antibiotic, and its structure is central to its mechanism of action and its physicochemical behavior.[1] It is derived from kanamycin A through acylation of the 1-amino group of the 2-deoxystreptamine (2-DOS) ring with an L-(-)-4-amino-2-hydroxy-1-oxobutyl group.[2] This modification sterically hinders the access of many bacterial enzymes that inactivate other aminoglycosides, conferring upon amikacin its broader spectrum of activity.[3]

The structure of amikacin sulfate is presented below:

Caption: Chemical Structure of Amikacin Sulfate.

Key Physicochemical Parameters

The following table summarizes the essential physicochemical properties of amikacin sulfate, which are critical for pre-formulation assessment and subsequent development activities.

| Property | Value | Significance in Formulation |

| Molecular Formula | C22H43N5O13 · 2H2SO4 | Influences molecular weight and salt factor calculations.[4][5] |

| Molecular Weight | 781.76 g/mol | Essential for stoichiometric calculations and concentration determinations.[2][4][5] |

| Appearance | White to yellowish-white crystalline powder | A physical characteristic that can be used for initial identification and quality control.[6] |

| Melting Point | 220-230 °C (with decomposition) | Provides an indication of purity and thermal stability.[7][8] |

| Solubility | Freely soluble in water; practically insoluble in acetone and ethanol. | High water solubility is advantageous for parenteral formulations but presents challenges for oral delivery.[6][8] |

| pKa | Multiple values due to several amino groups; reported values are in the range of 6.7 to 8.9. | Governs the ionization state at different pH values, impacting solubility, stability, and interaction with excipients. |

| pH (1% solution) | 2.0 - 4.0 | The acidic nature of the sulfate salt in solution has implications for stability and compatibility with pH-sensitive excipients. |

II. Stability Profile and Degradation Pathways: Ensuring Product Integrity

The inherent stability of amikacin sulfate and its susceptibility to degradation under various stress conditions are paramount considerations in the development of a robust and reliable formulation. Understanding the degradation pathways is not only crucial for defining appropriate storage conditions but also for the development of stability-indicating analytical methods.

General Stability Considerations

Amikacin sulfate is relatively stable in aqueous solutions, particularly under acidic conditions.[9] However, it is susceptible to degradation through several mechanisms, primarily hydrolysis and oxidation. The rate of degradation is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.

Degradation Mechanisms

A foundational understanding of the degradation pathways of amikacin sulfate is critical for mitigating stability issues during formulation and storage.

Caption: Primary Degradation Pathways of Amikacin Sulfate.

2.2.1. Hydrolytic Degradation

Amikacin sulfate can undergo hydrolysis, particularly at the glycosidic linkages, under both acidic and alkaline conditions, although it is more stable in acidic pH. This cleavage results in the formation of smaller, inactive fragments. The rate of hydrolysis is accelerated at elevated temperatures.

2.2.2. Oxidative Degradation

The amino groups and hydroxyl groups in the amikacin molecule are susceptible to oxidation. This can be initiated by exposure to light, atmospheric oxygen, or the presence of metal ions and oxidizing agents. Oxidative degradation can lead to a variety of byproducts and a loss of potency.

III. Formulation Strategies and Challenges: From Parenteral to Novel Delivery Systems

The high water solubility and poor oral bioavailability of amikacin sulfate have traditionally limited its administration to parenteral routes. However, ongoing research is exploring novel delivery systems to overcome these limitations and improve patient compliance.

Parenteral Formulations

The mainstay of amikacin therapy is parenteral administration, typically as an intramuscular or intravenous injection.

3.1.1. Excipient Compatibility and Incompatibility

The selection of appropriate excipients is critical to ensure the stability and safety of the final product.

| Excipient Class | Compatible | Incompatible/Use with Caution | Rationale for Incompatibility |

| Solvents/Vehicles | Water for Injection, 0.9% Sodium Chloride, 5% Dextrose in Water | - | Amikacin sulfate is highly soluble in aqueous vehicles.[4] |

| Antioxidants | Sodium metabisulfite, Sodium bisulfite | - | Often included to protect against oxidative degradation.[4] |

| Buffering Agents | Citrate buffers | Phosphate buffers (potential for precipitation) | To maintain an optimal pH for stability (typically acidic). |

| Other APIs | - | Beta-lactam antibiotics (e.g., penicillins, cephalosporins) | Chemical inactivation of the aminoglycoside by the beta-lactam ring.[10] |

| Other APIs | - | Heparin | Formation of a precipitate. |

| Other APIs | - | Amphotericin B, certain diuretics (e.g., furosemide) | Increased risk of nephrotoxicity and ototoxicity.[1][4] |

3.1.2. Aseptic Manufacturing Workflow

The development of a parenteral formulation of amikacin sulfate necessitates a stringent aseptic manufacturing process to ensure sterility.

Caption: Aseptic Manufacturing Workflow for Amikacin Sulfate Injection.

Novel Drug Delivery Systems

To address the limitations of parenteral administration, such as the need for hospitalization and potential for injection-site pain, research has focused on developing novel drug delivery systems for amikacin.

3.2.1. Liposomal Formulations

Encapsulating amikacin sulfate within liposomes can offer several advantages, including targeted delivery to the site of infection (e.g., the lungs in respiratory infections), sustained release, and reduced systemic toxicity.[11][12] Liposomal amikacin formulations have shown promise in treating infections caused by nontuberculous mycobacteria.

3.2.2. Nanoparticle-Based Systems

Polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), are being investigated as carriers for amikacin. These systems can potentially enhance the oral bioavailability of amikacin by protecting it from degradation in the gastrointestinal tract and facilitating its absorption. Solid lipid nanoparticles (SLNs) have also been explored for pulmonary delivery of amikacin.

IV. Analytical Methodologies for Characterization and Quality Control

Robust analytical methods are essential for the characterization of amikacin sulfate and for ensuring the quality, safety, and efficacy of the final drug product. Due to its lack of a strong UV chromophore, direct spectrophotometric analysis is challenging, often necessitating derivatization.[1]

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the assay and impurity profiling of amikacin sulfate.

4.1.1. Experimental Protocol: HPLC with Pre-column Derivatization

This protocol outlines a common approach for the quantification of amikacin sulfate using HPLC with pre-column derivatization.

Objective: To determine the concentration of amikacin sulfate in a sample.

Materials:

-

Amikacin sulfate reference standard

-

Sample containing amikacin sulfate

-

Derivatizing agent (e.g., 2,4,6-trinitrobenzenesulfonic acid [TNBSA] or 9-fluorenylmethyl chloroformate [FMOC-Cl])

-

HPLC grade acetonitrile and water

-

Buffer salts (e.g., sodium acetate)

-

HPLC system with a UV or fluorescence detector

-

C18 analytical column

Procedure:

-

Standard and Sample Preparation:

-

Accurately weigh and dissolve the amikacin sulfate reference standard in water to prepare a stock solution of known concentration.

-

Dilute the sample containing amikacin sulfate with water to an appropriate concentration.

-

-

Derivatization:

-

To a specific volume of the standard and sample solutions, add the derivatizing agent and a suitable buffer.

-

Incubate the mixture under controlled conditions (e.g., specific temperature and time) to allow the derivatization reaction to complete.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and buffer (e.g., sodium acetate buffer), isocratically or in a gradient.

-

Flow Rate: Typically 1.0 mL/min.

-

Column: C18, 5 µm, 4.6 x 250 mm.

-

Detector: UV detector set at a wavelength appropriate for the derivative (e.g., 330 nm for Hantzsch condensation product) or a fluorescence detector with appropriate excitation and emission wavelengths for fluorescent derivatives.

-

-

Analysis:

-

Inject equal volumes of the derivatized standard and sample solutions into the HPLC system.

-

Record the chromatograms and determine the peak areas of the amikacin derivative.

-

-

Calculation:

-

Calculate the concentration of amikacin sulfate in the sample by comparing its peak area to that of the reference standard.

-

Other Analytical Techniques

While HPLC is the workhorse for amikacin analysis, other techniques can provide valuable information:

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS is a powerful tool for the identification of impurities and degradation products.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Can be used for the identification of the bulk drug substance.

-

Microbiological Assays: Although less precise than chromatographic methods, they can be used to determine the potency of amikacin.

V. Conclusion and Future Perspectives

Amikacin sulfate remains a vital antibiotic, and a comprehensive understanding of its physicochemical properties is indispensable for the development of safe, effective, and stable formulations. While parenteral delivery will likely continue to be the primary route of administration, the exploration of novel drug delivery systems such as liposomes and nanoparticles holds significant promise for improving the therapeutic index of amikacin, enhancing patient compliance, and potentially overcoming some mechanisms of bacterial resistance. Future research will likely focus on refining these novel formulations, further elucidating degradation pathways to enhance stability, and developing more efficient and sensitive analytical methods for its characterization and control. The insights provided in this guide aim to equip formulation scientists with the foundational knowledge necessary to navigate the complexities of amikacin sulfate and to innovate in the development of next-generation aminoglycoside therapies.

References

- 1. Amikacin Sulfate Injection, USP [dailymed.nlm.nih.gov]

- 2. cdn.accentuate.io [cdn.accentuate.io]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Adsorption of Amikacin, a Significant Mechanism of Elimination by Hemofiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amikacin | C22H43N5O13 | CID 37768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. northamerica.covetrus.com [northamerica.covetrus.com]

- 8. drugs.com [drugs.com]

- 9. medline.com [medline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Liquid chromatographic determination of amikacin sulphate after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Amikacin's Spectrum of Activity Against Gram-Negative Bacteria: A Technical Guide

This guide provides an in-depth technical overview of the antimicrobial agent amikacin, with a specific focus on its spectrum of activity against clinically significant gram-negative bacteria. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on amikacin's mechanism of action, the molecular basis of bacterial resistance, and its contemporary role in combating challenging gram-negative infections.

Introduction: Amikacin in the Antimicrobial Armamentarium

Amikacin is a semi-synthetic aminoglycoside antibiotic derived from kanamycin A.[1] For decades, it has been a cornerstone in the treatment of serious infections caused by aerobic gram-negative bacteria.[2] Its enduring utility is largely attributed to its broad spectrum of activity and its relative stability against many aminoglycoside-modifying enzymes (AMEs) that inactivate other members of its class.[2][3] This guide will explore the nuances of amikacin's interaction with gram-negative pathogens, providing a foundational understanding for its rational use in both clinical and research settings.

Mechanism of Action: Disrupting Bacterial Protein Synthesis

Amikacin exerts its bactericidal effect by potently inhibiting protein synthesis in susceptible bacteria.[1][4] This process is initiated by the antibiotic's entry into the bacterial cell and culminates in the disruption of ribosomal function.

Cellular Uptake

The journey of amikacin into the gram-negative bacterial cell is a multi-step process. Initially, the polycationic amikacin molecule interacts with anionic components of the outer membrane, such as lipopolysaccharides, which facilitates its passage into the periplasmic space in an energy-independent manner known as "self-promoted uptake".[2] Subsequently, amikacin is actively transported across the inner cytoplasmic membrane in an oxygen-dependent process, a key reason for its ineffectiveness against anaerobic bacteria.[5]

Ribosomal Targeting and Inhibition

Once inside the cytoplasm, amikacin irreversibly binds to the 30S ribosomal subunit.[4][5] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template during translation.[1][5] The incorporation of incorrect amino acids leads to the production of nonfunctional or toxic proteins, which disrupts cellular integrity and ultimately results in bacterial cell death.[4][6] Amikacin also demonstrates a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the antibiotic concentration falls below the minimum inhibitory concentration (MIC).[4]

Caption: Amikacin's mechanism of action against gram-negative bacteria.

Spectrum of Activity and Clinical Breakpoints

Amikacin demonstrates broad activity against a wide range of clinically important gram-negative bacilli, including many multidrug-resistant strains.[5][7] Its spectrum encompasses members of the Enterobacterales order, as well as challenging non-fermenting bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii.[7][8]

In Vitro Susceptibility Data

The following table summarizes the in vitro activity of amikacin against key gram-negative pathogens. MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are presented. It is crucial to note that susceptibility rates can vary geographically and over time due to evolving resistance patterns.

| Gram-Negative Pathogen | Amikacin MIC₅₀ (mg/L) | Amikacin MIC₉₀ (mg/L) | Percent Susceptible (%) | Reference(s) |

| Escherichia coli | 2 | 4 | 99.5 | [9] |

| Klebsiella pneumoniae | ≤1 | 4 | 94.8 | [9] |

| Enterobacter cloacae | 1 | 4 | 97.3 | [9] |

| Pseudomonas aeruginosa | 4 | 16 | 97.3 | [9] |

| Acinetobacter baumannii | 8 | 32 | Varies | [7][10] |

| ESBL-producing Enterobacterales | 2 | 8 | 79.7 | [11] |

| Carbapenem-resistant Enterobacterales (CRE) | 4 | >64 | 59.0 | [11] |

Note: Susceptibility percentages are based on recent CLSI breakpoints and can be influenced by the specific patient population and geographic location.

Clinical Breakpoints: CLSI and EUCAST

Clinical breakpoints are essential for interpreting in vitro susceptibility results and guiding therapeutic decisions. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two major bodies that establish these breakpoints. It is important to be aware of the differences in their recommendations, as they can impact the reported susceptibility rates.[12][13]

In 2023, the CLSI lowered the breakpoints for amikacin against Enterobacterales, which has had a notable impact on reported susceptibility rates, particularly for multidrug-resistant isolates.[11][14]

| Organism Group | CLSI Breakpoints (mg/L) | EUCAST Breakpoints (mg/L) |

| S ≤ | R ≥ | |

| Enterobacterales | 4 | 16 |

| Pseudomonas aeruginosa | 16 | 64 |

| Acinetobacter spp. | 16 | 64 |

S = Susceptible; R = Resistant. Breakpoints are for intravenous administration and are subject to change.

Mechanisms of Resistance

The emergence of amikacin resistance is a significant clinical concern. Gram-negative bacteria have evolved several mechanisms to evade the action of amikacin and other aminoglycosides.

Enzymatic Modification

The most prevalent mechanism of amikacin resistance is the enzymatic modification of the drug by aminoglycoside-modifying enzymes (AMEs).[2][3] These enzymes, often encoded on mobile genetic elements like plasmids and transposons, catalyze the transfer of chemical moieties to the amikacin molecule, preventing it from binding to the ribosome.[15] The primary enzyme responsible for amikacin resistance is aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib].[2][16]

Altered Ribosomal Target

Modifications to the 16S rRNA, the binding site of amikacin on the 30S ribosomal subunit, can also confer resistance. This is often mediated by 16S rRNA methyltransferases, which can lead to high-level resistance to virtually all clinically available aminoglycosides.[11][17]

Reduced Permeability and Efflux

Decreased uptake of amikacin due to alterations in the outer membrane or the active transport system can contribute to resistance. Additionally, the overexpression of efflux pumps can actively extrude the antibiotic from the cell, preventing it from reaching its ribosomal target.[17]

Caption: Key mechanisms of amikacin resistance in gram-negative bacteria.

Experimental Protocol: Broth Microdilution for Amikacin Susceptibility Testing

Determining the MIC of amikacin is fundamental for clinical management and resistance surveillance. The broth microdilution method is a standardized and widely used technique.

Principle

This method involves preparing two-fold serial dilutions of amikacin in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the MIC is determined as the lowest concentration of amikacin that visibly inhibits bacterial growth.

Step-by-Step Methodology

-

Preparation of Amikacin Stock Solution: Prepare a stock solution of amikacin of known concentration in a suitable solvent as per the manufacturer's instructions.

-

Preparation of Inoculum: From a pure culture of the test organism grown overnight on an appropriate agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculum Dilution: Dilute the standardized bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution in Microtiter Plate:

-

Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the amikacin stock solution to the first well of each row to be tested.

-

Perform two-fold serial dilutions by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.

-

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL per well.

-

Controls:

-

Growth Control: A well containing only inoculated broth (no antibiotic).

-

Sterility Control: A well containing only uninoculated broth.

-

-

Incubation: Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.

-

Reading the MIC: After incubation, examine the plate for bacterial growth (indicated by turbidity). The MIC is the lowest concentration of amikacin in which there is no visible growth.

Clinical Implications and Future Perspectives

Amikacin remains a valuable therapeutic option for serious gram-negative infections, particularly in the context of rising resistance to other antibiotic classes.[18][19] It is often used in combination with other agents, such as beta-lactams, to provide synergistic activity and broaden the empirical spectrum of coverage, especially in critically ill patients.[20][21][22] However, the increasing prevalence of amikacin resistance, especially among carbapenem-resistant Enterobacterales and Acinetobacter baumannii, underscores the urgent need for ongoing surveillance and the development of novel strategies to combat resistance.[11][23] The development of new aminoglycosides and AME inhibitors represents a promising avenue for preserving the utility of this important class of antibiotics.[3]

References

- 1. nbinno.com [nbinno.com]

- 2. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 5. pharmacyfreak.com [pharmacyfreak.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. ihma.com [ihma.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. Amikacin-resistant gram-negative bacilli: correlation of occurrence with amikacin use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Drug resistance and susceptibility of amikacin in children with extended-spectrum beta-lactamase-producing Enterobacterales: a systematic review with meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Amikacin therapy of severe infections produced by gram-negative bacilli resistant to gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In-vitro activities of various antibiotics, alone and in combination with amikacin against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. academic.oup.com [academic.oup.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Frontiers | Effects of amikacin, polymyxin-B, and sulbactam combination on the pharmacodynamic indices of mutant selection against multi-drug resistant Acinetobacter baumannii [frontiersin.org]

In Vitro Antibacterial Potency of Amikacin Against Pseudomonas aeruginosa

<Technical Guide >

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Pseudomonas aeruginosa represents a significant challenge in clinical settings due to its intrinsic and acquired resistance to a wide array of antibiotics.[1] Amikacin, a semisynthetic aminoglycoside, remains a crucial therapeutic option, particularly for multidrug-resistant strains.[2][3] This guide provides a comprehensive technical overview of the principles and methodologies for evaluating the in vitro antibacterial potency of amikacin against this opportunistic pathogen. We delve into the molecular mechanism of amikacin action, detail standardized susceptibility testing protocols, explore the genetic basis of resistance, and provide a framework for the accurate interpretation of potency data. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the study of anti-pseudomonal agents.

Introduction: The Interplay of Drug and Pathogen

Amikacin: A Key Aminoglycoside

Amikacin is a derivative of kanamycin A, distinguished by an acyl side chain that sterically hinders many common aminoglycoside-modifying enzymes (AMEs), a primary mechanism of resistance.[2] This structural feature often allows amikacin to retain activity against strains resistant to other aminoglycosides like gentamicin and tobramycin.[2] Its bactericidal activity is concentration-dependent, meaning higher concentrations lead to more rapid and extensive bacterial killing.[2] Furthermore, amikacin exhibits a post-antibiotic effect (PAE), where bacterial growth remains suppressed even after the drug concentration falls below the minimum inhibitory concentration (MIC).[2][4]

Pseudomonas aeruginosa: An Opportunistic Threat

Pseudomonas aeruginosa is an adaptable Gram-negative bacterium notorious for causing severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] Its clinical challenge stems from a combination of intrinsic resistance mechanisms, such as low outer membrane permeability and the expression of efflux pumps, and the ability to acquire resistance genes through horizontal gene transfer.[1]

Mechanism of Action: Inhibition of Protein Synthesis

The primary antibacterial target of amikacin is the bacterial ribosome, the cellular machinery responsible for protein synthesis.[4] The process is a multi-step cascade that ultimately proves lethal to the bacterium.

-

Transport and Binding : Amikacin actively crosses the bacterial cell membrane and binds irreversibly to the 30S ribosomal subunit.[2][4]

-

Translational Disruption : This binding event interferes with the translation process by causing a misreading of the mRNA codon.[4]

-

Aberrant Protein Production : The misreading leads to the incorporation of incorrect amino acids, resulting in the synthesis of nonfunctional or toxic proteins.[4]

-

Cessation of Synthesis : Ultimately, the disruption is so severe that it leads to a complete halt in protein synthesis, culminating in bacterial cell death.[4]

References

- 1. Frontiers | Antimicrobial resistance of Pseudomonas aeruginosa: navigating clinical impacts, current resistance trends, and innovations in breaking therapies [frontiersin.org]

- 2. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Frontiers | Metabolomics reveals the mechanism of action of meropenem and amikacin combined in the treatment of Pseudomonas aeruginosa [frontiersin.org]

- 4. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

Amikacin Pharmacokinetics: A Deep Dive into Absorption and Distribution

Introduction: The Enduring Relevance of Amikacin

Amikacin, a semi-synthetic aminoglycoside antibiotic derived from kanamycin, remains a cornerstone in the management of severe Gram-negative bacterial infections.[1][2] Its broad spectrum of activity, particularly against multidrug-resistant pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii, underscores its clinical importance.[1][3] A thorough understanding of its pharmacokinetic profile, specifically its absorption and distribution, is paramount for optimizing therapeutic efficacy while minimizing the risk of dose-dependent toxicities, namely nephrotoxicity and ototoxicity.[2][4] This guide provides a detailed technical examination of these critical pharmacokinetic phases, offering insights for researchers, clinicians, and drug development professionals.

Amikacin's bactericidal action is concentration-dependent, meaning higher concentrations lead to more rapid and extensive bacterial killing.[3][5] This characteristic, coupled with its post-antibiotic effect—the continued suppression of bacterial growth even after the drug concentration falls below the minimum inhibitory concentration (MIC)—forms the basis for modern dosing strategies.[1][3] The primary pharmacodynamic index correlated with clinical success is the ratio of the peak plasma concentration (Cmax) to the MIC (Cmax/MIC), with a target of ≥8 to 10 often cited for optimal outcomes.[5][6][7]

Part 1: Absorption - Navigating the Barriers to Systemic Circulation

Amikacin's physicochemical properties—high water solubility and low lipid solubility—dictate its absorption characteristics.[8][9][10] These properties are fundamental to understanding why certain administration routes are favored over others.

Routes of Administration and Bioavailability

Due to its poor absorption from the gastrointestinal tract, amikacin must be administered parenterally to achieve therapeutic systemic concentrations.[1][2][4][11] The most common routes are intravenous (IV) and intramuscular (IM) injection.

-

Intravenous (IV) Administration: IV infusion is the preferred route in hospitalized patients, allowing for rapid and complete bioavailability.[12] This method ensures that the entire administered dose reaches the systemic circulation, providing predictable plasma concentrations. Typically, amikacin is administered as an infusion over 30 to 60 minutes.[9][12]

-

Intramuscular (IM) Administration: Following IM injection, amikacin is rapidly and almost completely absorbed.[9][13] Peak plasma concentrations (Cmax) are typically achieved within 1 to 2 hours.[9][13][14][15] The bioavailability of IM amikacin is generally high, often exceeding 90%.[16]

-

Inhalation: Liposomal amikacin for inhalation is a newer formulation indicated for the treatment of Mycobacterium avium complex (MAC) lung disease.[3] This route delivers the drug directly to the site of infection in the lungs, minimizing systemic exposure and potential toxicity. The systemic absorption from this route is variable but significantly lower than parenteral administration.[9]

The choice of administration route often depends on the clinical setting, the severity of the infection, and patient-specific factors.

Pharmacokinetic Parameters of Absorption

The table below summarizes key absorption parameters for the primary routes of amikacin administration.

| Parameter | Intravenous (IV) | Intramuscular (IM) |

| Bioavailability | 100% | >90%[16] |

| Time to Peak Concentration (Tmax) | At the end of infusion[9][15] | 1 - 2 hours[9][13][14][15] |

| Peak Plasma Concentration (Cmax) | Dose-dependent; a 7.5 mg/kg dose over 1 hour can result in a Cmax of approximately 37.5 µg/mL.[15] | Dose-dependent; a 5 mg/kg dose can result in a Cmax of about 21.4 µg/mL.[15] |

Part 2: Distribution - The Journey Throughout the Body

Once absorbed into the systemic circulation, amikacin's distribution pattern is largely governed by its hydrophilic nature. This influences its ability to penetrate various tissues and fluids.

Volume of Distribution (Vd)

Amikacin primarily distributes into the extracellular fluid.[2][8][9][14] The apparent volume of distribution in adults with normal renal function is typically in the range of 0.25 to 0.4 L/kg.[7][14] However, this can be significantly altered in certain patient populations. For instance, in critically ill patients, the Vd may be increased due to fluid shifts and capillary leakage.[17][18]

Plasma Protein Binding

Amikacin exhibits low plasma protein binding, generally reported to be between 0% and 11%.[6][8][9][14] This low level of binding means that a large fraction of the drug in the plasma is unbound and pharmacologically active, readily available to distribute into tissues and exert its antibacterial effect.

Tissue Penetration

Amikacin's ability to penetrate various tissues and body fluids is a critical determinant of its efficacy in treating infections at different sites.

-

High Concentrations: Amikacin achieves high concentrations in extracellular fluids such as pleural, peritoneal, and synovial fluids.[1][8] It also penetrates well into bone, skeletal muscle, and wound tissues.[4]

-

Low Concentrations: Penetration into the cerebrospinal fluid (CSF) is generally poor, even in the presence of inflamed meninges.[8][9][14] However, in infants with meningitis, CSF concentrations can reach up to 50% of plasma levels.[8] It also does not readily cross the blood-brain barrier or enter ocular tissue.[8]

The following diagram illustrates the key aspects of amikacin's distribution.

References

- 1. pharmacyfreak.com [pharmacyfreak.com]

- 2. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 3. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. mdpi.com [mdpi.com]

- 8. Amikacin - Wikipedia [en.wikipedia.org]

- 9. mims.com [mims.com]

- 10. Correlation of the pharmacokinetic parameters of amikacin and ceftazidime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. gloshospitals.nhs.uk [gloshospitals.nhs.uk]

- 12. sapg.scot [sapg.scot]

- 13. heartlandntbc.org [heartlandntbc.org]

- 14. reference.medscape.com [reference.medscape.com]

- 15. Pharmacokinetic and clinical studies with amikacin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of amikacin in cats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Amikacin Population Pharmacokinetics in Critically Ill Kuwaiti Patients - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Amikacin's Concentration-Dependent Bactericidal Effect

Abstract

Amikacin, a semi-synthetic aminoglycoside antibiotic, remains a critical therapeutic agent against serious Gram-negative bacterial infections, including those caused by multidrug-resistant pathogens.[1] A profound understanding of its pharmacodynamic properties is paramount for optimizing clinical efficacy while minimizing toxicity. This guide provides a comprehensive technical overview of amikacin's concentration-dependent bactericidal activity. We will explore the molecular mechanisms underpinning this effect, detail robust methodologies for its characterization, and discuss the clinical implications for dosing strategies and therapeutic drug monitoring. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their expertise in the application and study of this vital antibiotic.

The Molecular Basis of Amikacin's Action

Amikacin exerts its bactericidal effect by disrupting protein synthesis in susceptible bacteria.[2] This process is initiated by the binding of amikacin to the 30S ribosomal subunit.[2][3] This interaction interferes with the accurate reading of the genetic code from messenger RNA (mRNA), leading to the incorporation of incorrect amino acids into growing polypeptide chains.[2] The resulting aberrant proteins are non-functional and can be toxic to the bacterial cell, ultimately leading to cell death.[2]

The bactericidal activity of amikacin is concentration-dependent, meaning that higher concentrations of the drug lead to a more rapid and extensive killing of bacteria.[4][5] This is in contrast to time-dependent antibiotics, where the duration of exposure above a minimum inhibitory concentration is the primary determinant of efficacy.[6]

The Post-Antibiotic Effect (PAE)

A key characteristic of amikacin and other aminoglycosides is the post-antibiotic effect (PAE).[2] The PAE is the persistent suppression of bacterial growth even after the concentration of the antibiotic in the surrounding medium has fallen below the minimum inhibitory concentration (MIC).[2][7] For amikacin, this effect is also concentration-dependent; higher initial concentrations lead to a longer PAE.[7][8] The PAE allows for less frequent dosing intervals, which can help to minimize the risk of toxicity.[2]

Quantifying Amikacin's Bactericidal Activity: Key Experimental Protocols

To thoroughly characterize the concentration-dependent bactericidal effect of amikacin, a series of in vitro experiments are essential. These assays provide quantitative data on the susceptibility of bacterial isolates and the dynamics of bacterial killing.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] It is a fundamental measure of an antibiotic's potency.

Protocol: Broth Microdilution MIC Assay

-

Prepare Materials:

-

96-well microtiter plates.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Amikacin stock solution of known concentration.

-

Bacterial inoculum standardized to a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).[10]

-

-

Serial Dilution:

-

Prepare serial two-fold dilutions of amikacin in CAMHB directly in the wells of the 96-well plate.[10] A typical concentration range for amikacin might be 0.25 to 64 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

-

Inoculation:

-

Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]

-

-

Incubation:

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.[10]

-

-

Reading the MIC:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of amikacin in which there is no visible growth.[9]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][12] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Protocol: MBC Assay

-

Perform MIC Assay:

-

First, determine the MIC of amikacin for the test organism as described above.

-

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a small aliquot (e.g., 10-100 µL) and plate it onto a drug-free agar medium, such as Mueller-Hinton Agar.[13]

-

-

Incubation:

-

Incubate the agar plates at 35°C ± 2°C for 18-24 hours.

-

-

Determining the MBC:

-

After incubation, count the number of colonies on each plate. The MBC is the lowest concentration of amikacin that resulted in a ≥99.9% reduction in the initial inoculum count.[11]

-

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic view of the bactericidal activity of an antibiotic over time at various concentrations.

Protocol: Time-Kill Curve Assay

-

Prepare Cultures:

-

Grow an overnight culture of the test organism in CAMHB.

-

Dilute the overnight culture to a starting inoculum of approximately 5 x 10⁵ CFU/mL in fresh CAMHB.

-

-

Antibiotic Exposure:

-

Add amikacin to separate culture flasks at various multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC).

-

Include a growth control flask with no antibiotic.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of each aliquot and plate onto drug-free agar.

-

-

Incubation and Counting:

-

Incubate the plates overnight and count the number of viable colonies (CFU/mL).

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL against time for each amikacin concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Parameters

The clinical efficacy of amikacin is best predicted by specific PK/PD parameters that relate drug exposure to its bactericidal effect. For concentration-dependent antibiotics like amikacin, the most critical parameter is the ratio of the maximum plasma concentration (Cmax) to the MIC (Cmax/MIC).[4][14]

A Cmax/MIC ratio of ≥8-10 is generally associated with a high probability of therapeutic success and is believed to help suppress the emergence of bacterial resistance.[4][15]

The area under the concentration-time curve (AUC) to MIC ratio (AUC/MIC) is another important parameter for some concentration-dependent antibiotics, but Cmax/MIC is considered the primary driver of amikacin's efficacy.[5]

Mechanisms of Resistance to Amikacin

The emergence of bacterial resistance to amikacin is a significant clinical concern. The primary mechanisms of resistance include:

-

Enzymatic Modification: The most common mechanism is the enzymatic modification of amikacin by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases.[15][16] These enzymes alter the structure of amikacin, preventing it from binding to the ribosome.

-

Ribosomal Alterations: Mutations in the 16S rRNA, the binding site for amikacin on the 30S ribosomal subunit, can reduce the drug's affinity and confer resistance.[17]

-

Reduced Permeability and Efflux: Some bacteria can develop resistance by reducing the uptake of amikacin into the cell or by actively pumping the drug out via efflux pumps.

Clinical Implications and Dosing Strategies

The concentration-dependent killing and post-antibiotic effect of amikacin have significant implications for its clinical use. To maximize efficacy and minimize toxicity, a once-daily, high-dose extended-interval dosing strategy is now widely recommended for many infections.[4][18] This approach aims to achieve a high Cmax/MIC ratio, which drives rapid bacterial killing and a prolonged PAE, while allowing for a drug-free period that reduces the risk of nephrotoxicity and ototoxicity.[15][19]

Therapeutic Drug Monitoring (TDM) is crucial for optimizing amikacin therapy, especially in critically ill patients, those with renal impairment, and during prolonged treatment courses.[20][21] TDM involves measuring serum amikacin concentrations to ensure that therapeutic targets (a sufficiently high Cmax) are achieved while avoiding toxic trough concentrations.[20][22]

Conclusion

Amikacin's concentration-dependent bactericidal effect is a cornerstone of its clinical utility. A thorough understanding of its mechanism of action, the methodologies to characterize its activity, and its PK/PD properties is essential for its effective and safe use. By applying these principles, researchers and clinicians can continue to leverage amikacin as a powerful tool in the fight against serious bacterial infections.

Visualizations

Caption: Mechanism of Amikacin's bactericidal action.

Caption: Experimental workflow for a time-kill curve assay.

Data Presentation

Table 1: Example MIC and MBC Data for Amikacin

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |

| Escherichia coli | 2 | 4 | 2 (Bactericidal) |

| Pseudomonas aeruginosa | 4 | 8 | 2 (Bactericidal) |

| Klebsiella pneumoniae | 1 | 2 | 2 (Bactericidal) |

Table 2: Key PK/PD Parameters for Amikacin

| Parameter | Definition | Target for Optimal Efficacy |

| Cmax/MIC | Ratio of peak drug concentration to the MIC. | ≥ 8-10 |

| PAE | Post-Antibiotic Effect: persistent bacterial suppression. | Concentration-dependent |

References

- 1. nbinno.com [nbinno.com]

- 2. What is the mechanism of Amikacin Sulfate? [synapse.patsnap.com]

- 3. Amikacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Amikacin Pharmacokinetic-Pharmacodynamic Analysis in Pediatric Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. asp.mednet.ucla.edu [asp.mednet.ucla.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. The postantibiotic effect of amikacin alone and in combination with piperacillin on gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Postantibiotic effects of amikacin and ofloxacin on Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. microbe-investigations.com [microbe-investigations.com]

- 10. benchchem.com [benchchem.com]

- 11. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 14. researchgate.net [researchgate.net]

- 15. Amikacin: Uses, Resistance, and Prospects for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Amikacin | Infectious Diseases Management Program at UCSF [idmp.ucsf.edu]

- 19. Therapeutic drug monitoring of amikacin: quantification in plasma by liquid chromatography-tandem mass spectrometry and work experience of clinical pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Amikacin use and therapeutic drug monitoring in adults: do dose regimens and drug exposures affect either outcome or adverse events? A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. ovid.com [ovid.com]

An In-Depth Technical Guide to the Initial Studies of Amikacin Resistance Mechanisms in Bacteria